molecular formula C9H13ClN2 B14844792 2-Tert-butyl-5-chloropyridin-4-amine

2-Tert-butyl-5-chloropyridin-4-amine

Cat. No.: B14844792
M. Wt: 184.66 g/mol
InChI Key: GCQCMKGAMQPXNE-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-chloropyridin-4-amine is a pyridine derivative characterized by a tert-butyl group at the 2-position, a chlorine atom at the 5-position, and an amine group at the 4-position of the pyridine ring. This substitution pattern confers unique steric and electronic properties to the compound. The amine group at the 4-position offers a site for further functionalization or hydrogen bonding.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

2-tert-butyl-5-chloropyridin-4-amine

InChI

InChI=1S/C9H13ClN2/c1-9(2,3)8-4-7(11)6(10)5-12-8/h4-5H,1-3H3,(H2,11,12)

InChI Key

GCQCMKGAMQPXNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C(=C1)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-5-chloropyridin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-tert-butyl-5-chloropyridine with ammonia or an amine source under suitable conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-5-chloropyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-tert-butyl-5-chloropyridin-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl and chlorine groups can influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

4-Chloro-5-methoxypyridin-3-amine

  • Structure : Chlorine at the 4-position, methoxy group at the 5-position, and amine at the 3-position.
  • Key Differences: The tert-butyl group in 2-Tert-butyl-5-chloropyridin-4-amine is replaced by a methoxy group, and the substitution positions differ (amine at 3 vs. 4). The methoxy group is electron-donating, which contrasts with the electron-withdrawing chlorine in the target compound.

4-Bromo-5-chloropyridin-2-amine

  • Structure : Bromine at the 4-position, chlorine at the 5-position, and amine at the 2-position.
  • Key Differences : The tert-butyl group in the target compound is absent, and bromine (a stronger leaving group) replaces the amine at the 2-position. This compound is often used as a synthetic intermediate, whereas this compound’s tert-butyl group may hinder certain reactions due to steric effects .

Pyrimidine-Based Analogues

2-Chloro-4-methylpyrimidin-5-amine

  • Structure : Chlorine at the 2-position, methyl group at the 4-position, and amine at the 5-position on a pyrimidine ring.
  • Key Differences : The pyrimidine ring (two nitrogen atoms at 1- and 3-positions) differs electronically from pyridine (one nitrogen). The methyl group in this compound is smaller than tert-butyl, reducing steric hindrance. Such differences impact applications in medicinal chemistry, where pyrimidines are often prioritized for hydrogen-bonding interactions .

N-tert-butyl-4-chloro-6-(4-methylpiperazin-1-yl)-5-methylsulfanylpyrimidin-2-amine

  • Structure : Pyrimidine ring with tert-butylamine at the 2-position, chlorine at the 4-position, methylsulfanyl at the 5-position, and a 4-methylpiperazinyl group at the 6-position.
  • Key Differences : The additional piperazinyl and methylsulfanyl groups introduce polar and sulfur-based functionalities absent in this compound. This compound’s complexity suggests specialized roles in drug discovery, contrasting with the simpler pyridine-based target compound .

Comparative Data Table

Compound Name Core Structure Substituents (Positions) Key Properties/Applications Reference
This compound Pyridine tert-butyl (2), Cl (5), NH₂ (4) Steric hindrance, synthetic intermediate N/A
4-Chloro-5-methoxypyridin-3-amine Pyridine Cl (4), OCH₃ (5), NH₂ (3) Electron-donating methoxy group
4-Bromo-5-chloropyridin-2-amine Pyridine Br (4), Cl (5), NH₂ (2) Bromine as leaving group
2-Chloro-4-methylpyrimidin-5-amine Pyrimidine Cl (2), CH₃ (4), NH₂ (5) Hydrogen-bonding applications
N-tert-butyl-4-chloro-6-(4-methylpiperazin-1-yl)-5-methylsulfanylpyrimidin-2-amine Pyrimidine tert-butyl (2), Cl (4), SCH₃ (5), piperazinyl (6) Drug discovery candidate

Research Findings and Implications

  • Steric Effects : The tert-butyl group in this compound likely reduces nucleophilic substitution reactivity compared to smaller substituents (e.g., methyl or methoxy groups) in analogues .
  • Electronic Effects : The chlorine atom at the 5-position enhances electrophilic aromatic substitution resistance relative to methoxy-containing analogues .
  • Ring System Differences : Pyrimidine-based compounds (e.g., 2-Chloro-4-methylpyrimidin-5-amine) exhibit distinct electronic profiles due to dual nitrogen atoms, favoring interactions in biological systems .

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